molecular formula C22H36N4O5 B1662331 Cipemastat CAS No. 190648-49-8

Cipemastat

货号 B1662331
CAS 编号: 190648-49-8
分子量: 436.5 g/mol
InChI 键: GFUITADOEPNRML-SJORKVTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cipemastat, also known as Ro 32-3555 and by the tentative trade name Trocade, is a selective inhibitor of matrix metalloproteinase-1 . It has been investigated as an anti-arthritis agent and is being developed by Roche .


Molecular Structure Analysis

Cipemastat has a complex molecular structure with the IUPAC name (2 R ,3 R )-3- (Cyclopentylmethyl)- N -hydroxy-4-oxo-4- (piperidin-1-yl)-2- [ (3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide . It contains several functional groups, including a cyclopentylmethyl group, a hydroxyl group, and an imidazolidinone ring .

科学研究应用

合成和标记

Cipemastat以其作为胶原酶抑制剂的作用而闻名,已成为涉及其标记形式合成的研究对象。Wiltshire等人(2001年)描述了碳-14标记和氘代cipemastat的合成,这对于在生物体液中测量药物及相关物质至关重要。这项工作对于在各种生物环境中进行药物追踪和代谢研究具有重要意义(Wiltshire et al., 2001)

结核病研究

Cipemastat在结核病研究中得到评估,特别是关于其对肺腔化脓的影响。Ordonez等人(2018年)发现,当cipemastat在小鼠模型中作为基质金属蛋白酶-7(MMP-7)的抑制剂使用时,意外地增加了结核分枝杆菌感染小鼠的化脓和死亡频率。这一发现表明,像cipemastat这样的MMP抑制剂在结核病治疗中可能具有复杂和意想不到的效果(Ordonez et al., 2018)

结核病中的肺部破坏

Urbanowski等人(2018年)进行了有关cipemastat在结核病中作用的进一步研究,重点放在兔子的重复气溶胶暴露上。他们检验了重复暴露于结核分枝杆菌是否会比单次暴露导致更多的肺部破坏的假设。使用cipemastat来研究抑制MMP-1是否能减少化脓。然而,该研究发现cipemastat处理的动物中化脓或疾病严重程度没有显著减少,这表明使用cipemastat抑制MMP-1可能无法有效预防结核病中的肺腔化脓(Urbanowski et al., 2018)

蛋白质组学分析

Cipemastat也在蛋白质组学分析的背景下提及,特别是与基质辅助激光解吸/电离(MALDI)成像质谱技术相关。正如Casadonte和Caprioli(2011年)所描述的,这种技术允许直接分析组织样本中的蛋白质,并可用于研究像cipemastat这样的药物在各种组织中的分布和浓度(Casadonte & Caprioli, 2011)

未来方向

Cipemastat is currently being developed by Roche as a potential treatment for arthritis . The future directions for this drug will likely depend on the results of ongoing research and clinical trials.

属性

IUPAC Name

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUITADOEPNRML-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897569
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipemastat

CAS RN

190648-49-8
Record name Trocade
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190648-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipemastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPEMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cipemastat
Reactant of Route 2
Cipemastat
Reactant of Route 3
Cipemastat
Reactant of Route 4
Cipemastat
Reactant of Route 5
Cipemastat
Reactant of Route 6
Reactant of Route 6
Cipemastat

Citations

For This Compound
106
Citations
HR Wiltshire, KJ Prior, J Dhesi… - Journal of Labelled …, 2001 - Wiley Online Library
The development of the collagenase inhibitor, cipemastat (Ro 32‐3555), required the synthesis of both carbon‐14 labelled and deuteriated material for the measurement of the parent …
AA Ordonez, S Pokkali… - The Journal of …, 2019 - academic.oup.com
… In this study, we evaluated whether administration of cipemastat could alter the … cipemastat treatment over the course of the study (Figure 1A). However, animals receiving cipemastat …
Number of citations: 25 academic.oup.com
ME Urbanowski, EA Ihms, K Bigelow… - The Journal of …, 2018 - academic.oup.com
… We first confirmed that cipemastat did not have intrinsic antimycobacterial properties which our stock of cipemastat was able to inhibit MMP-1 in vitro (Supplementary Table 1 and …
Number of citations: 31 academic.oup.com
WR Bishai, M Urbanowski, E Ihms… - … BENCH TO BEDSIDE, 2018 - atsjournals.org
… We administered the potent MMP1 inhibitor cipemastat at 100 mg/… 44% of rabbits receiving cipemastat developed at least one cavity … MMP1inhibition with cipemastat did not prevent the …
Number of citations: 2 www.atsjournals.org
ME Urbanowski - 2018 - jscholarship.library.jhu.edu
… Chapter 3 describes the inhibition of the collagenase MMPs by cipemastat. We found that cipemastat monotherapy was unable to reduce the frequency or extent of cavitary disease, …
Number of citations: 0 jscholarship.library.jhu.edu
H Jayatilaka, FG Umanzor, V Shah, T Meirson… - Oncotarget, 2018 - ncbi.nlm.nih.gov
… Our findings suggest that Bryostatin-1 may be more effective than Batimastat, Marimastat, and Cipemastat as it consistently decreased cell speed at LD. This result may be because …
Number of citations: 31 www.ncbi.nlm.nih.gov
S Huang, K Feng, Y Ren - MedChemComm, 2019 - pubs.rsc.org
Matrix metalloproteinase-13 (MMP-13) is an attractive drug target for the treatment of osteoarthritis (OA). In this study, a series of quinazolinone derivatives as MMP-13 inhibitors were …
Number of citations: 15 pubs.rsc.org
S Elliott, T Cawston - Drugs & Aging, 2001 - Springer
… with cipemastat treatment even where active inflammation was present. Cipemastat had no … However, large-scale trials of cipemastat in patients with RA were terminated presumably …
Number of citations: 97 link.springer.com
T Shaw, JS Nixon, KM Bottomley - Expert Opinion on …, 2000 - Taylor & Francis
… In addition, cipemastat has also been shown to … cipemastat had a significantly greater area of cartilage compared to controls. In the rabbit model, a clear protective effect of cipemastat …
Number of citations: 42 www.tandfonline.com
DI Ugwu, BE Ezema, FU Eze, JI Ayogu, CG Ezema… - 2014 - researchgate.net
Hydroxamates are physiologically active compounds. They have found applications as histone deacetylase inhibitors widely applied in cancer treatment such as vorinostat, belinostat, …
Number of citations: 24 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。